molecular formula C12H8F2O3 B6314922 1-(Difluoromethoxy)naphthalene-4-carboxylic acid CAS No. 1261884-90-5

1-(Difluoromethoxy)naphthalene-4-carboxylic acid

Cat. No.: B6314922
CAS No.: 1261884-90-5
M. Wt: 238.19 g/mol
InChI Key: WAYDODGHSUEAMR-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)naphthalene-4-carboxylic acid is an organic compound characterized by the presence of a difluoromethoxy group attached to a naphthalene ring, which is further substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethoxy)naphthalene-4-carboxylic acid typically involves the introduction of the difluoromethoxy group onto the naphthalene ring followed by carboxylation. One common method is the use of difluoromethylation reagents to introduce the difluoromethoxy group. This can be achieved through various methods, including electrophilic, nucleophilic, and radical difluoromethylation .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, which have been streamlined through the development of novel difluorocarbene reagents. These methods are designed to be efficient and environmentally friendly, minimizing the use of hazardous chemicals .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethoxy)naphthalene-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthols .

Scientific Research Applications

1-(Difluoromethoxy)naphthalene-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Difluoromethoxy)naphthalene-4-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various biological targets, potentially affecting enzyme activity, receptor binding, and other molecular interactions .

Comparison with Similar Compounds

Uniqueness: 1-(Difluoromethoxy)naphthalene-4-carboxylic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric effects.

Properties

IUPAC Name

4-(difluoromethoxy)naphthalene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2O3/c13-12(14)17-10-6-5-9(11(15)16)7-3-1-2-4-8(7)10/h1-6,12H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYDODGHSUEAMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2OC(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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